Cas no 30833-08-0 (Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-)

Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- structure
30833-08-0 structure
Productnaam:Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
CAS-nummer:30833-08-0
MF:C22H23NO6
MW:397.42112660408
CID:314211

Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol,3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
    • Fumaritineacetate
    • Fumarophycin
    • Fumarophycine
    • O-Acetylfumaritine
    • Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol,3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (7S-trans)-
    • CID 101316764
    • Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
    • Inchi: 1S/C22H23NO6/c1-12(24)29-21-19-14(4-5-17-20(19)28-11-27-17)10-22(21)15-9-16(25)18(26-3)8-13(15)6-7-23(22)2/h4-5,8-9,21,25H,6-7,10-11H2,1-3H3/t21-,22+/m1/s1
    • InChI-sleutel: VIRGMCFNCOBYML-YADHBBJMSA-N
    • LACHT: O(C(C)=O)[C@@H]1C2=C3C(=CC=C2C[C@@]21C1C=C(C(=CC=1CCN2C)OC)O)OCO3

Berekende eigenschappen

  • Exacte massa: 397.153
  • Monoisotopische massa: 397.153
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 645
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 77.5
  • XLogP3: 0.805

Experimentele eigenschappen

  • Dichtheid: 1.41±0.1 g/cm3(Predicted)
  • Smeltpunt: 107-109 °C
  • Kookpunt: 513.4±50.0 °C(Predicted)
  • pka: 10.40±0.40(Predicted)

Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- Gerelateerde literatuur

Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD